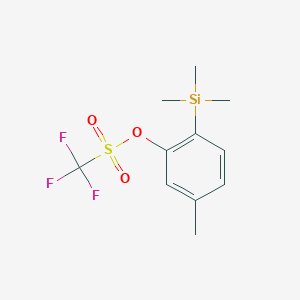
Methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of a trifluoromethanesulfonic acid group, a 5-methyl group, and a trimethylsilyl group attached to a phenyl ester. Its structure imparts distinct chemical reactivity and stability, making it valuable in synthetic chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester typically involves the reaction of trifluoromethanesulfonic acid with a suitable phenyl ester precursor. The reaction is often carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include trifluoromethanesulfonic acid, phenyl esters, and trimethylsilyl chloride. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness. The process may include steps such as purification, distillation, and crystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized esters, while reduction can produce reduced phenyl derivatives .
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and active ingredients.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester involves its interaction with molecular targets through various pathways. The trifluoromethanesulfonic acid group imparts strong electrophilic properties, enabling the compound to participate in nucleophilic substitution reactions. The trimethylsilyl group enhances the compound’s stability and reactivity, facilitating its use in diverse chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, trifluoro-, 2-methoxy-6-(trimethylsilyl)phenyl ester
- Methanesulfonic acid, trifluoro-, 3,6-dimethyl-2-(trimethylsilyl)phenyl ester
- Methanesulfonic acid, trifluoro-, 4-methyl-2-(trimethylsilyl)phenyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, 5-methyl-2-(trimethylsilyl)phenyl ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the 5-methyl group and the trimethylsilyl group enhances its utility in various synthetic applications .
Properties
CAS No. |
500734-44-1 |
|---|---|
Molecular Formula |
C11H15F3O3SSi |
Molecular Weight |
312.38 g/mol |
IUPAC Name |
(5-methyl-2-trimethylsilylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H15F3O3SSi/c1-8-5-6-10(19(2,3)4)9(7-8)17-18(15,16)11(12,13)14/h5-7H,1-4H3 |
InChI Key |
PSZVUIHVTGEIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B12583589.png)
![Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]-](/img/structure/B12583594.png)
![Acetamide,N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583601.png)
![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12583606.png)
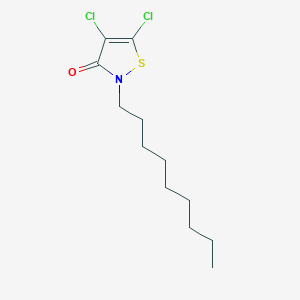
![5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B12583625.png)
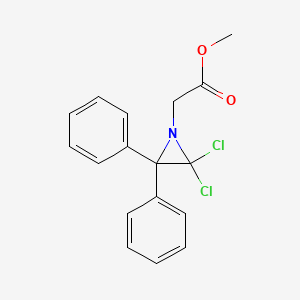
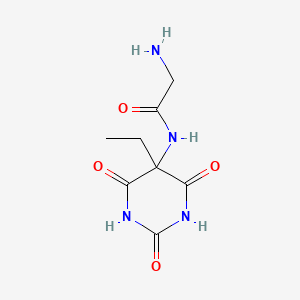
![1,1'-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene](/img/structure/B12583633.png)


![6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12583648.png)
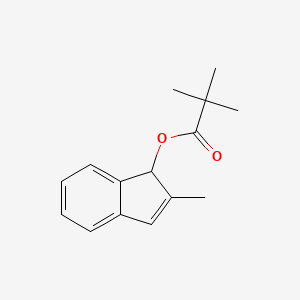
![2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene](/img/structure/B12583663.png)
